molecular formula C10H15NO3S B2414228 4-ethoxy-N-ethylbenzenesulfonamide CAS No. 477482-95-4

4-ethoxy-N-ethylbenzenesulfonamide

Cat. No.: B2414228
CAS No.: 477482-95-4
M. Wt: 229.29
InChI Key: HMUYRCKAPBTHJM-UHFFFAOYSA-N
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Description

4-Ethoxy-N-ethylbenzenesulfonamide is an organic compound with the molecular formula C10H15NO3S and a molecular weight of 229.30 g/mol . It is characterized by the presence of an ethoxy group and an ethyl group attached to a benzenesulfonamide core. This compound is used in various chemical and industrial applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-ethoxy-N-ethylbenzenesulfonamide typically involves the reaction of 4-ethoxybenzenesulfonyl chloride with ethylamine. The reaction is carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The general reaction scheme is as follows:

4-ethoxybenzenesulfonyl chloride+ethylamineThis compound+HCl\text{4-ethoxybenzenesulfonyl chloride} + \text{ethylamine} \rightarrow \text{this compound} + \text{HCl} 4-ethoxybenzenesulfonyl chloride+ethylamine→this compound+HCl

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale batch or continuous processes. The reaction conditions are optimized to ensure high yield and purity of the product. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations are common practices in industrial production.

Chemical Reactions Analysis

Types of Reactions

4-Ethoxy-N-ethylbenzenesulfonamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfonic acids or sulfonates.

    Reduction: Reduction reactions can lead to the formation of amines or other reduced derivatives.

    Substitution: The ethoxy or ethyl groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

    Substitution: Substitution reactions may involve reagents like halogens (e.g., chlorine, bromine) or nucleophiles (e.g., hydroxide ions).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfonic acids, while reduction may produce primary or secondary amines.

Scientific Research Applications

4-Ethoxy-N-ethylbenzenesulfonamide has several applications in scientific research, including:

    Chemistry: It is used as an intermediate in the synthesis of various organic compounds and as a reagent in chemical reactions.

    Biology: The compound may be used in studies involving enzyme inhibition or as a probe for biological assays.

    Medicine: Research into potential pharmaceutical applications, such as drug development or as a precursor for active pharmaceutical ingredients (APIs).

    Industry: Utilized in the production of specialty chemicals, polymers, and other industrial products.

Mechanism of Action

The mechanism of action of 4-ethoxy-N-ethylbenzenesulfonamide depends on its specific application. In biological systems, it may interact with enzymes or receptors, leading to inhibition or activation of specific pathways. The molecular targets and pathways involved can vary, but typically involve binding to active sites or altering the conformation of target proteins.

Comparison with Similar Compounds

Similar Compounds

    4-Methoxy-N-ethylbenzenesulfonamide: Similar structure with a methoxy group instead of an ethoxy group.

    4-Ethoxy-N-methylbenzenesulfonamide: Similar structure with a methyl group instead of an ethyl group.

    4-Ethoxy-N-propylbenzenesulfonamide: Similar structure with a propyl group instead of an ethyl group.

Uniqueness

4-Ethoxy-N-ethylbenzenesulfonamide is unique due to the specific combination of ethoxy and ethyl groups attached to the benzenesulfonamide core. This unique structure imparts distinct chemical properties and reactivity, making it suitable for specific applications in research and industry.

Properties

IUPAC Name

4-ethoxy-N-ethylbenzenesulfonamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H15NO3S/c1-3-11-15(12,13)10-7-5-9(6-8-10)14-4-2/h5-8,11H,3-4H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HMUYRCKAPBTHJM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCNS(=O)(=O)C1=CC=C(C=C1)OCC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H15NO3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

229.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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